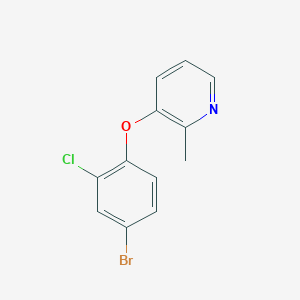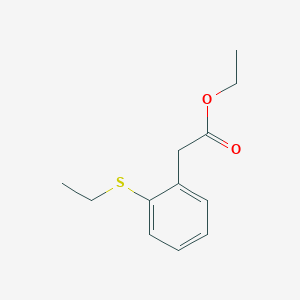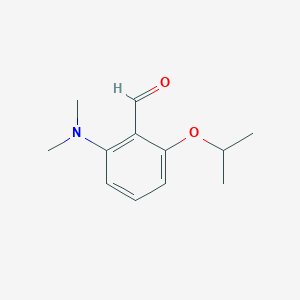![molecular formula C12H11NO2 B13874364 [3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
[3-(Pyridin-3-yloxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-pyridin-3-yloxyphenyl)methanol: is an organic compound that features a phenyl ring substituted with a methanol group and a pyridinyl group. This compound is of interest due to its unique structure, which combines the properties of both phenyl and pyridinyl groups, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-pyridin-3-yloxyphenyl)methanol typically involves the reaction of 3-hydroxypyridine with a phenylmethanol derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group of 3-hydroxypyridine, followed by nucleophilic substitution with a phenylmethanol derivative.
Industrial Production Methods: In an industrial setting, the production of (3-pyridin-3-yloxyphenyl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: (3-pyridin-3-yloxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridinyl group can be reduced under specific conditions to form a dihydropyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of (3-pyridin-3-yloxyphenyl)aldehyde or (3-pyridin-3-yloxyphenyl)carboxylic acid.
Reduction: Formation of dihydro-(3-pyridin-3-yloxyphenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (3-pyridin-3-yloxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, (3-pyridin-3-yloxyphenyl)methanol is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and molecular recognition studies.
Medicine: The compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: In industrial applications, (3-pyridin-3-yloxyphenyl)methanol is used as a building block for the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which (3-pyridin-3-yloxyphenyl)methanol exerts its effects depends on its interaction with molecular targets. The phenyl and pyridinyl groups can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
- (3-pyridin-2-yloxyphenyl)methanol
- (2-pyridin-3-yloxyphenyl)methanol
- (4-pyridin-3-yloxyphenyl)methanol
Comparison: While these compounds share a similar core structure, the position of the pyridinyl group relative to the phenyl ring can significantly influence their chemical and biological properties. (3-pyridin-3-yloxyphenyl)methanol is unique due to the specific positioning of the pyridinyl group, which can affect its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(3-pyridin-3-yloxyphenyl)methanol |
InChI |
InChI=1S/C12H11NO2/c14-9-10-3-1-4-11(7-10)15-12-5-2-6-13-8-12/h1-8,14H,9H2 |
Clave InChI |
WYKJOBJRNPOASC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CN=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)








![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)

